4-Chloro-2-[(dimethylamino)methyl]phenol
Overview
Description
4-Chloro-2-[(dimethylamino)methyl]phenol is an organic compound with the molecular formula C9H12ClNO It is a phenolic compound characterized by the presence of a chloro group and a dimethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(dimethylamino)methyl]phenol typically involves the reaction of 4-chlorophenol with formaldehyde and dimethylamine. The reaction proceeds through a Mannich reaction, where the phenol reacts with formaldehyde and dimethylamine to form the desired product. The reaction conditions usually involve an acidic or basic catalyst to facilitate the formation of the Mannich base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chloro group can produce various substituted phenols.
Scientific Research Applications
4-Chloro-2-[(dimethylamino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(dimethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the dimethylamino group.
2-Chloro-N,N-dimethylethylamine: Contains a dimethylamino group but lacks the phenolic structure.
4-Chloro-2-[(dimethylamino)methyl]-6-methylphenol: Similar structure with an additional methyl group.
Uniqueness
4-Chloro-2-[(dimethylamino)methyl]phenol is unique due to the presence of both the chloro and dimethylamino groups on the phenolic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-2-[(dimethylamino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGHIRPYPPYDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308752 | |
Record name | 4-chloro-2-[(dimethylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54828-00-1 | |
Record name | NSC208846 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-2-[(dimethylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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